Leucinostatin D

Description

isolated from Paecilomyces marquandii; structure given in first source

Structure

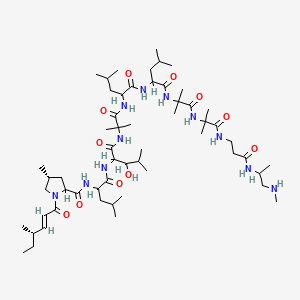

2D Structure

Properties

CAS No. |

100334-47-2 |

|---|---|

Molecular Formula |

C56H101N11O11 |

Molecular Weight |

1104.5 g/mol |

IUPAC Name |

(4R)-N-[1-[[3-hydroxy-4-methyl-1-[[2-methyl-1-[[4-methyl-1-[[4-methyl-1-[[2-methyl-1-[[2-methyl-1-[[3-[1-(methylamino)propan-2-ylamino]-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H101N11O11/c1-20-35(10)21-22-43(69)67-30-36(11)28-41(67)49(74)61-38(25-31(2)3)47(72)63-44(45(70)34(8)9)50(75)65-55(15,16)52(77)62-39(26-32(4)5)46(71)60-40(27-33(6)7)48(73)64-56(17,18)53(78)66-54(13,14)51(76)58-24-23-42(68)59-37(12)29-57-19/h21-22,31-41,44-45,57,70H,20,23-30H2,1-19H3,(H,58,76)(H,59,68)(H,60,71)(H,61,74)(H,62,77)(H,63,72)(H,64,73)(H,65,75)(H,66,78)/b22-21+/t35-,36+,37?,38?,39?,40?,41?,44?,45?/m0/s1 |

InChI Key |

RDUJTYZLXJPVKP-YDZNBPEVSA-N |

Isomeric SMILES |

CC[C@H](C)/C=C/C(=O)N1C[C@@H](CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |

Canonical SMILES |

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

leucinostatin D leucinostatin-D paecilotoxin D |

Origin of Product |

United States |

Foundational & Exploratory

Leucinostatin D: A Technical Guide to its Discovery, Producing Organism, and Biological Activity

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

November 10, 2025

Abstract

Leucinostatins are a family of potent, non-ribosomally synthesized peptide antibiotics produced by various filamentous fungi. This technical guide focuses on Leucinostatin D, detailing its discovery, the producing organism Paecilomyces marquandii, and its mechanism of action. This document provides a compilation of publicly available data, including quantitative biological activity, and outlines the general experimental methodologies used for its isolation and characterization. Furthermore, a proposed signaling pathway for its cytotoxic effects is visualized. This guide is intended to serve as a comprehensive resource for researchers in natural product discovery, oncology, and infectious disease.

Discovery and Producing Organism

This compound was first discovered as a novel peptide antibiotic isolated from the fungus Paecilomyces marquandii.[1] While the initial discovery of the leucinostatin family dates back to the early 1970s from a strain of Purpureocillium lilacinum (formerly known as Paecilomyces lilacinus), subsequent research has identified a variety of leucinostatin analogues, including this compound, from different fungal species.[2] The producing organisms are typically soil-borne fungi, and besides P. marquandii and P. lilacinum, species of Ophiocordyceps have also been reported to produce leucinostatins.

The name "leucinostatin" was originally coined due to the high content of leucine residues identified in the initial structural analyses.[3] These peptides are classified as peptaibiotics, characterized by the presence of non-proteinogenic amino acids, a high proportion of α-aminoisobutyric acid (Aib), and an N-terminal acyl group.[3]

Biological Activity of Leucinostatins

Leucinostatins exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and potent cytotoxic effects against various cancer cell lines.[2][3] The quantitative data for this compound specifically is limited in the public domain, but the activities of closely related leucinostatins provide a strong indication of its potential potency.

Table 1: In Vitro Cytotoxicity of Leucinostatins against Cancer Cell Lines

| Leucinostatin Analogue | Cell Line | IC50 (nM) | Reference |

| Leucinostatin A | P388 murine leukemia | 0.5 | Not explicitly cited |

| Leucinostatin A | L1210 murine leukemia | 0.4 | Not explicitly cited |

| Leucinostatin A | HeLa human cervical cancer | 0.6 | Not explicitly cited |

| Leucinostatin B | P388 murine leukemia | 0.8 | Not explicitly cited |

Table 2: Antimicrobial Activity of Leucinostatins

| Leucinostatin Analogue | Organism | MIC (µg/mL) | Reference |

| Leucinostatin A | Candida albicans | 1.56 | Not explicitly cited |

| Leucinostatin A | Saccharomyces cerevisiae | 0.78 | Not explicitly cited |

| Leucinostatin A | Bacillus subtilis | 3.13 | Not explicitly cited |

| Leucinostatin B | Candida albicans | 3.13 | Not explicitly cited |

| Leucinostatin B | Saccharomyces cerevisiae | 1.56 | Not explicitly cited |

| Leucinostatin B | Bacillus subtilis | 6.25 | Not explicitly cited |

Table 3: Antiprotozoal Activity of Leucinostatins

| Leucinostatin Analogue | Organism | IC50 (nM) | Reference |

| Leucinostatin A | Trypanosoma brucei rhodesiense | 2.8 | [3] |

| Leucinostatin A | Plasmodium falciparum | 0.4-0.9 | [3] |

Mechanism of Action: Targeting Mitochondrial Function

The primary mechanism of action for leucinostatins is the disruption of mitochondrial function.[4] These peptides act as ionophores, increasing the permeability of the inner mitochondrial membrane to cations. This leads to the dissipation of the mitochondrial membrane potential, a critical component of cellular energy production.

Furthermore, leucinostatins directly inhibit the F1F0-ATP synthase, the enzyme responsible for the synthesis of ATP.[4] This dual action of disrupting the membrane potential and inhibiting ATP synthesis effectively shuts down cellular energy production, leading to apoptosis and cell death.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Fungal Cultivation and Extraction

-

Cultivation: Paecilomyces marquandii is typically cultured in a suitable liquid medium (e.g., potato dextrose broth or a custom fermentation medium) under aerobic conditions. The fermentation is carried out for a period sufficient to allow for the production of secondary metabolites, often several days to weeks.

-

Extraction: The fungal biomass is separated from the culture broth by filtration. The mycelia and the culture filtrate are then extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of secondary metabolites.

Isolation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Silica Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: Further purification of the active fractions is often achieved using size-exclusion chromatography on Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically performed using reversed-phase HPLC (RP-HPLC) with a C18 column and a suitable solvent system (e.g., a gradient of acetonitrile and water).

References

- 1. This compound, a novel peptide antibiotic from Paecilomyces marquandii PMID: 3558114 | MCE [medchemexpress.cn]

- 2. researchgate.net [researchgate.net]

- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Leucinostatin D: A Technical Deep Dive into its Mitochondrial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatins are a family of potent peptaibiotic mycotoxins produced by various fungi, including Purpureocillium lilacinum and Paecilomyces marquandii.[1][2] These non-ribosomally synthesized peptides exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties.[3] At the cellular level, the primary target of leucinostatins is the mitochondrion, where they exert a profound and multifaceted inhibitory effect on energy metabolism. This technical guide provides an in-depth analysis of the mechanism of action of Leucinostatin D on mitochondria, drawing upon data from the broader leucinostatin family to elucidate its core disruptive processes. While specific quantitative data for this compound is limited, the high degree of structural and functional homology among leucinostatins allows for well-grounded inferences from studies on its better-characterized analogs, such as Leucinostatin A and B.

Core Mechanism: Dual Inhibition of Oxidative Phosphorylation

The central mechanism of action of leucinostatins on mitochondria is a dual inhibition of oxidative phosphorylation. At lower concentrations, they act as potent and specific inhibitors of F1Fo-ATP synthase, while at higher concentrations, they function as protonophoric uncouplers, dissipating the mitochondrial membrane potential.[4]

Inhibition of F1Fo-ATP Synthase

Leucinostatins bind to the F0 subunit of ATP synthase, the proton-translocating portion embedded in the inner mitochondrial membrane.[5] This binding obstructs the flow of protons through the channel, thereby inhibiting the synthesis of ATP.[1][2] This mode of action is similar to that of other well-known ATP synthase inhibitors like oligomycin.[5] The inhibition of ATP synthesis is a critical factor in the cytotoxic effects of leucinostatins.[1][2]

Uncoupling of the Inner Mitochondrial Membrane

At higher concentrations, leucinostatins exhibit ionophoric properties, inserting into the inner mitochondrial membrane and facilitating the transport of protons and other cations across the membrane.[6] This action dissipates the proton gradient that is essential for ATP synthesis, effectively uncoupling electron transport from oxidative phosphorylation.[7] The uncoupling effect leads to a decrease in the mitochondrial membrane potential and further disrupts cellular energy homeostasis.[6]

Quantitative Data on Leucinostatin Activity

The following tables summarize key quantitative data on the effects of leucinostatins on mitochondrial function. It is important to note that this data is primarily from studies on Leucinostatin A and B, and is presented here as a proxy for the activity of this compound due to the close structural and functional similarities within the leucinostatin family.

| Parameter | Leucinostatin Analog | Value | Organism/System | Reference |

| Ki for ATP Synthase Inhibition | Leucinostatin A | ~80 nM | Bovine Heart Mitochondria | [8] |

| Concentration for Complete Inhibition of State 3 Respiration | Leucinostatin A and B | 240 nM | Rat Liver Mitochondria | [1][4] |

| Concentration for Uncoupling Action | Leucinostatin A and B | > 240 nM | Rat Liver Mitochondria | [1][4] |

| Effect on Mitochondrial Membrane Potential (Low Concentration) | Leucinostatin A | Hyperpolarization (25 nM) | Bovine Heart Mitochondria | [8] |

| Effect on Mitochondrial Membrane Potential (High Concentration) | Leucinostatin A | Depolarization (200 nM) | Bovine Heart Mitochondria | [8] |

Table 1: Inhibitory Concentrations of Leucinostatins on Mitochondrial Functions

| Parameter | Leucinostatin Analog | Value | Organism | Reference | | --- | --- | --- | --- | | Intraperitoneal LD50 | Leucinostatin A and B | 1.8 mg/kg | Mice |[6] | | Oral LD50 | Leucinostatin A | 5.4 mg/kg | Mice |[6] | | Oral LD50 | Leucinostatin B | 6.3 mg/kg | Mice |[6] |

Table 2: In Vivo Toxicity of Leucinostatins

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular interactions and consequences of this compound's action on mitochondria.

Caption: Mechanism of this compound on Mitochondria.

Caption: Experimental Workflow for Assessing this compound's Mitochondrial Effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on mitochondria. Below are summarized protocols for key experiments.

Isolation of Rat Liver Mitochondria

-

Homogenization: Euthanize a rat and perfuse the liver with cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Mince the liver and homogenize in isolation buffer using a Potter-Elvehjem homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.

-

Pelleting Mitochondria: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 min at 4°C) to pellet the mitochondria.

-

Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Measurement of Mitochondrial Respiration

High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k) is employed to measure oxygen consumption rates.

-

Chamber Preparation: Calibrate the oxygen electrodes and add respiration medium (e.g., MiR05) to the chambers.

-

Mitochondria Addition: Add a known amount of isolated mitochondria to each chamber and allow the baseline respiration (State 1) to stabilize.

-

Substrate Addition: Add a substrate for a specific complex of the electron transport chain (e.g., glutamate and malate for Complex I, or succinate for Complex II) to induce State 2 respiration.

-

ADP Addition: Add a saturating amount of ADP to initiate State 3 respiration (active phosphorylation).

-

This compound Titration: After establishing a stable State 3 rate, perform a stepwise titration of this compound to determine its inhibitory effect on oxygen consumption.

-

Uncoupler Addition: As a control, a chemical uncoupler (e.g., CCCP or FCCP) can be added at the end of the experiment to measure the maximal capacity of the electron transport system.

Assessment of Mitochondrial Membrane Potential

Fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner are commonly used.

-

Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration.

-

Dye Loading: Incubate the cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRE or JC-1) according to the manufacturer's protocol.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.

-

Positive Control: Include a positive control for depolarization, such as the protonophore CCCP.

Conclusion

This compound is a potent mitochondrial toxin that disrupts cellular energy metabolism through a dual mechanism involving the inhibition of ATP synthase and the uncoupling of the inner mitochondrial membrane. This multifaceted attack on oxidative phosphorylation underscores its broad-spectrum biological activities. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential and toxicological profile of this and other related peptaibiotics. Further studies focusing specifically on this compound are warranted to delineate any subtle differences in its mechanism of action compared to other members of the leucinostatin family.

References

- 1. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]

- 5. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Leucinostatin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Leucinostatin D, a member of the peptaibiotic family of fungal metabolites, has demonstrated significant biological activity against various cancer cells. This technical guide provides an in-depth analysis of its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its anticancer properties. The information is curated to support further research and development of this compound as a potential therapeutic agent.

Quantitative Efficacy of this compound

A notable study investigated the effects of a panel of leucinostatins, including this compound, on triple-negative breast cancer (TNBC) cells. The findings revealed that these compounds exhibit selective cytostatic activities, particularly in the MDA-MB-453 and SUM185PE cell lines, which represent the luminal androgen receptor (LAR) subtype of TNBC.[1] Although specific IC50 values for this compound were not detailed in a tabular format in the primary publication, the research highlighted its potent activity in these specific cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-453 | Triple-Negative Breast Cancer (Luminal Androgen Receptor Subtype) | Data indicates potent cytostatic activity, specific value not published in tabular format. | [1] |

| SUM185PE | Triple-Negative Breast Cancer (Luminal Androgen Receptor Subtype) | Data indicates potent cytostatic activity, specific value not published in tabular format. | [1] |

Further research is required to establish a comprehensive IC50 profile of this compound against a broader range of cancer cell lines.

Mechanism of Action: A Two-Pronged Attack

This compound exerts its anticancer effects through a dual mechanism primarily targeting cellular energy metabolism and key signaling pathways involved in cell growth and proliferation.

Inhibition of Mitochondrial Respiration

A primary mechanism of action for leucinostatins is the disruption of mitochondrial function. Specifically, they have been shown to inhibit mitochondrial respiration by targeting ATP synthase.[1] ATP synthase is a critical enzyme complex in the inner mitochondrial membrane responsible for the majority of cellular ATP production through oxidative phosphorylation. By inhibiting this enzyme, this compound effectively cuts off the primary energy supply of the cancer cells, leading to a cytostatic effect.[1] The inhibition of the F0 part of the ATP synthase is a key aspect of this activity.[2]

Downregulation of the mTORC1 Signaling Pathway

In addition to its effects on mitochondrial respiration, this compound has been demonstrated to rapidly inhibit the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway in sensitive cancer cell lines.[1] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[3] The inhibition of mTORC1 signaling by this compound is a direct consequence of ATP synthase inhibition, highlighting a crucial link between cellular energy status and growth signaling.[1] This disruption of the mTORC1 pathway contributes significantly to the observed cytostatic effects.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the biological activity of this compound against cancer cells.

Cytotoxicity and Cell Viability Assays

The cytotoxic and cytostatic effects of this compound are typically quantified using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

Protocol: MTT Assay

-

Cell Seeding: Cancer cells (e.g., MDA-MB-453, SUM185PE) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a crucial technique to investigate the impact of this compound on signaling pathways such as mTORC1.

Protocol: Western Blot Analysis of mTORC1 Pathway

-

Cell Lysis: Cancer cells are treated with this compound for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Mitochondrial Respiration Assay

To assess the effect of this compound on mitochondrial function, real-time measurements of the oxygen consumption rate (OCR) can be performed using an extracellular flux analyzer.

Protocol: Seahorse XF Cell Mito Stress Test

-

Cell Seeding: Cancer cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere.

-

Compound Injection: this compound is prepared in the assay medium and loaded into the injector ports of the sensor cartridge.

-

Assay Execution: The cell culture microplate is placed in the Seahorse XF analyzer. The instrument sequentially injects this compound and a series of mitochondrial respiratory chain inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Data Analysis: The OCR data is analyzed to determine the specific effects of this compound on mitochondrial respiration compared to control cells.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

References

Leucinostatin D: An In-Depth Technical Guide to its Antimicrobial and Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatins are a family of non-ribosomally synthesized peptide antibiotics, known as peptaibiotics, produced by various fungi, most notably Purpureocillium lilacinum and Paecilomyces marquandii.[1] This class of molecules exhibits a broad range of biological activities, including potent antimicrobial, antifungal, and antiprotozoal properties.[2] Their significant cytotoxicity has, however, limited their therapeutic applications. This technical guide focuses specifically on Leucinostatin D, providing a comprehensive overview of its antimicrobial and antifungal spectrum, detailed experimental methodologies for its evaluation, and an exploration of its mechanism of action.

Antimicrobial and Antifungal Spectrum of Leucinostatins

The leucinostatin family demonstrates notable activity against a range of microorganisms. The available data, primarily for the leucinostatin class as a whole, indicates a spectrum of activity concentrated on Gram-positive bacteria and a variety of fungi.

Quantitative Data Summary

While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly accessible literature, the general activity of the leucinostatin family provides a strong indication of its potential spectrum.

Table 1: General Antimicrobial and Antifungal Activity of the Leucinostatin Family

| Microbial Class | General MIC Range (µM) | Reference |

| Gram-positive bacteria | 2.5 - 100 | [2] |

| Fungi | 10 - 25 | [2] |

One study on Leucinostatin B2, a closely related analogue, demonstrated its activity against specific microorganisms, providing further insight into the family's spectrum.

Table 2: Specific Activity of Leucinostatin B2

| Microorganism | Result (at 40 µ g/disc ) |

| Staphylococcus aureus (MRSA) | Active |

| Bacillus subtilis | Active |

| Candida albicans | Active |

| Escherichia coli | Inactive |

| Pseudomonas aeruginosa | Inactive |

It is reported that this compound is active against various yeasts and filamentous fungi, with moderate activity against Gram-positive bacteria.[1]

Experimental Protocols

The determination of the antimicrobial and antifungal activity of this compound is typically performed using standardized methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

-

Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.

-

Include a positive control well (broth with microbial inoculum, no drug) and a negative control well (broth only).

3. Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism from a fresh culture. The concentration is typically adjusted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

4. Incubation:

-

Inoculate each well (except the negative control) with the microbial suspension.

-

Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for fungi).

5. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

1. Preparation of this compound-Containing Agar Plates:

-

Prepare a series of agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) containing serial two-fold dilutions of this compound.

-

Include a control plate with no drug.

2. Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

3. Inoculation:

-

Spot-inoculate a small, defined volume of the microbial suspension onto the surface of each agar plate.

4. Incubation:

-

Incubate the plates under appropriate conditions as described for the broth microdilution method.

5. Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.

Mechanism of Action

The primary mechanism of action of leucinostatins involves the disruption of the mitochondrial inner membrane potential and the inhibition of mitochondrial ATP synthase.[3] This leads to a cascade of events culminating in cell death.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Conclusion

This compound, as a member of the leucinostatin family, holds promise as a potent antimicrobial and antifungal agent, particularly against Gram-positive bacteria and a range of fungi. Its mechanism of action, centered on the disruption of mitochondrial function, provides a clear target for understanding its efficacy. While its inherent toxicity remains a significant hurdle for systemic therapeutic use, further research into its specific spectrum and potential for derivatization may unlock new applications in drug development and agricultural settings. The standardized protocols outlined in this guide provide a robust framework for the continued investigation of this intriguing class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of Leucinostatin D in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatins are a class of peptide mycotoxins with demonstrated antimicrobial and potential antitumor activities. This technical guide provides a comprehensive overview of the in vivo efficacy of Leucinostatin D and its analogs, with a focus on preclinical animal models. The information presented herein is intended to support researchers and drug development professionals in the evaluation and potential application of this compound class in oncology and infectious disease research. While data on this compound is limited in the context of in vivo cancer models, this guide draws upon available research on closely related analogs, primarily Leucinostatin A, to provide a substantive overview.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from in vivo studies of Leucinostatin analogs in various animal models.

Anticancer Efficacy

Table 1: In Vivo Efficacy of Leucinostatin A in a Prostate Cancer Xenograft Model

| Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition (%) | Survival Rate (%) | Reference |

| Nude Mice | DU-145 (co-inoculated with PrSC¹) | Data not available in abstract | Significant suppression | Data not available in abstract | [Kawada et al., 2010][1][2] |

¹Prostate Stromal Cells

Note: The abstract of the primary study indicates significant tumor growth suppression but does not provide specific quantitative data. Access to the full-text article is required for detailed information.

Antiprotozoal Efficacy

Table 2: In Vivo Efficacy of Leucinostatin B against Trypanosoma cruzi

| Animal Model | Parasite Strain | Treatment Regimen | Reduction in Parasite Load | Survival Rate (%) | Reference |

| Mouse | T. cruzi | 0.25 mg/kg (day 3), 0.5 mg/kg (day 4), 1 mg/kg (days 5-6), b.i.d., i.p. | Data presented as bioluminescence reduction | Data not available in abstract | [Dendisetiawan et al., 2021] |

Note: The study reports a significant reduction in parasite load as measured by bioluminescence. For specific quantitative data on the percentage of reduction, the full-text article should be consulted.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of preclinical findings.

Prostate Cancer Xenograft Model (Leucinostatin A)

This protocol is based on the study by Kawada et al. (2010) investigating the effect of Leucinostatin A on prostate cancer growth.[1][2]

Objective: To evaluate the in vivo antitumor efficacy of Leucinostatin A in a human prostate cancer xenograft model in nude mice.

Animal Model:

-

Species: Mouse

-

Strain: Athymic nude (nu/nu)

-

Age: 10-12 weeks

-

Supplier: (Details would be in the full-text article)

Cell Lines:

-

Cancer Cell Line: DU-145 (human prostate carcinoma)

-

Stromal Cell Line: PrSC (prostate stromal cells)

-

Culture Conditions: (Details on media, supplements, and incubation conditions would be in the full-text article)

Experimental Procedure:

-

Cell Preparation: DU-145 and PrSC cells are harvested during the exponential growth phase. Cell viability is confirmed to be >95% using a trypan blue exclusion assay.

-

Co-inoculation: A suspension containing a mixture of DU-145 and PrSC cells is prepared in a suitable medium (e.g., PBS or Matrigel). The exact cell numbers for co-inoculation would be specified in the full-text article.

-

Tumor Implantation: The cell suspension is subcutaneously injected into the flank of each nude mouse.

-

Treatment:

-

Test Compound: Leucinostatin A

-

Vehicle Control: (e.g., PBS, DMSO solution)

-

Dosing: The specific dose, route of administration (e.g., intraperitoneal, oral gavage), and treatment schedule would be detailed in the full-text article.

-

-

Monitoring and Endpoints:

-

Tumor Growth: Tumor volume is measured at regular intervals using calipers and calculated using the formula: (Length × Width²) / 2.

-

Body Weight: Animal body weight is monitored as an indicator of toxicity.

-

Survival: The study duration and survival endpoints are recorded.

-

Histopathology: At the end of the study, tumors are excised for histological and immunohistochemical analysis.

-

Statistical Analysis:

-

Tumor growth data are typically analyzed using statistical methods such as two-way ANOVA to compare treatment groups. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.

Experimental Workflow Diagram

In vivo experimental workflow for the prostate cancer xenograft model.

Signaling Pathways

Leucinostatin A has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell growth and proliferation. The primary mechanism identified in prostate cancer models is the inhibition of Insulin-like Growth Factor-I (IGF-I) expression in stromal cells, which in turn affects downstream signaling in cancer cells, including the mTOR pathway.

Proposed Signaling Pathway of Leucinostatin A in the Tumor Microenvironment

Leucinostatin A inhibits IGF-I expression in stromal cells, reducing paracrine signaling to cancer cells.

Conclusion

The available preclinical data, primarily from studies on Leucinostatin A, suggest a potential therapeutic role for this class of compounds in oncology. The mechanism of action, involving the modulation of the tumor microenvironment through the inhibition of IGF-I signaling, presents a novel approach to cancer therapy. However, a significant gap in knowledge exists regarding the in vivo efficacy of this compound in cancer models. Further research is warranted to elucidate the specific anticancer properties of this compound, including comprehensive in vivo studies to determine its efficacy, optimal dosing, and safety profile. The detailed protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for designing and interpreting future preclinical investigations into this promising class of natural products.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Leucinostatin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatins are a class of peptaibiotics, non-ribosomally synthesized peptides, known for their potent antimicrobial, antiprotozoal, and cytotoxic activities. A member of this family, Leucinostatin D, has garnered significant interest within the scientific community due to its pronounced biological effects. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs. It details the key structural motifs essential for its biological activity, summarizes quantitative data from various studies, provides detailed experimental protocols for the evaluation of these compounds, and visualizes key mechanisms and workflows. The primary mechanism of action for leucinostatins involves the destabilization of the inner mitochondrial membrane[1][2][3].

Core Structure of Leucinostatins

The leucinostatin family of peptides is characterized by a high content of α-aminoisobutyric acid (Aib) and other non-proteinogenic amino acids. The core structure of Leucinostatin A, a closely related and extensively studied analog, consists of a nine-amino-acid peptide chain, an N-terminal fatty acid moiety, and a C-terminal 1,2-diaminopropane derivative[4][5]. This compound shares this fundamental architecture with variations in the amino acid sequence and the N-terminal acyl chain. Understanding the contribution of each of these components is crucial for the rational design of novel, more potent, and selective analogs.

Structure-Activity Relationship Studies

Systematic modifications of the leucinostatin scaffold have revealed critical insights into the structural requirements for its biological activity.

N-Terminal Acyl Chain

The nature of the N-terminal acyl group is paramount for the biological activity of leucinostatins. Studies have shown that replacement of the native unsaturated acyl chain with a simple acetyl group leads to a drastic 1000-fold decrease in affinity and biological activity[1][3]. This highlights the importance of the lipophilic character of the N-terminus for the interaction with cellular membranes.

Peptide Backbone Modifications

Alanine scanning mutagenesis and the synthesis of various analogs have elucidated the importance of specific amino acid residues within the peptide core.

-

Aib Residues: The presence of multiple α-aminoisobutyric acid (Aib) residues is a hallmark of leucinostatins. These residues induce a helical conformation in the peptide backbone, which is believed to be crucial for its membrane-disrupting activity.

-

Positional Tolerance: While replacement of Aib at position 2 (Aib-2) is generally tolerated, substitutions at other positions, such as Aib-3 and Leucine-5 (Leu-5), significantly diminish the compound's activity[1][3].

-

(2S,4S,6R)-4-amino-6-hydroxy-2-methyl-8-oxodecanoic acid (AHMOD): The unusual amino acid AHMOD at position 8 is also critical for the potent bioactivity of leucinostatins. Its replacement leads to a substantial reduction in activity[1][3].

-

Hydroxyleucine at Position 7: A key finding in recent SAR studies is the role of the hydroxyleucine residue at position 7. This residue has been identified as a critical determinant for the specific inhibition of mitochondrial ATP synthase and is a major contributor to the systemic toxicity of Leucinostatin A[6][7]. Synthetic analogs where this residue is replaced exhibit reduced toxicity while maintaining potent antiprotozoal activity[6].

C-Terminal Amine

The C-terminus of leucinostatins typically features a modified diaminopropane moiety. The basicity of the terminal amine has been shown to be important for activity. Leucinostatin Y, which possesses a carboxylic acid at the C-terminus instead of an amine, is significantly less active against a range of bacterial, fungal, and cancer cell lines compared to Leucinostatin A[1][3].

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of Leucinostatin A and its synthetic analogs against various cell lines. This data provides a clear comparison of the potency and selectivity of these compounds.

| Compound | T. b. rhodesiense IC50 (nM) | L6 Cytotoxicity IC50 (nM) | Selectivity Index (SI) | Reference |

| Leucinostatin A | 0.25 | 259 | 1036 | [8] |

| Analog 1 | 0.76 | >5000 | >6579 | [8] |

| Analog 2 | 1.5 | >5000 | >3333 | [8] |

| Analog 3 | 0.39 | 1563 | 4008 | [7] |

| Melarsoprol | 3.7 | 45 | 12 | [8] |

| Pentamidine | 2.3 | 14 | 6 | [8] |

| Suramin | 13.3 | >50000 | >3759 | [8] |

Table 1: Antiprotozoal activity and cytotoxicity of Leucinostatin A and its synthetic analogs.

| Compound | LD50 (mg/kg, ip) in mice | LD50 (mg/kg, oral) in mice | Reference |

| Leucinostatin A | 1.8 | 5.4 | [1] |

| Leucinostatin B | 1.8 | 6.3 | [1] |

Table 2: Acute toxicity of Leucinostatins A and B in mice.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below to facilitate the replication and further investigation of this compound and its analogs.

Antiprotozoal Activity Assay against Trypanosoma brucei rhodesiense

This protocol is adapted from standard Alamar Blue-based viability assays.

Materials:

-

Trypanosoma brucei rhodesiense bloodstream forms

-

HMI-9 medium supplemented with 10% heat-inactivated fetal calf serum (FCS)

-

96-well microtiter plates

-

Resazurin solution (Alamar Blue)

-

Test compounds (Leucinostatin analogs)

-

Reference drugs (e.g., Melarsoprol, Pentamidine)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture T. b. rhodesiense in HMI-9 medium at 37°C in a 5% CO2 atmosphere.

-

Harvest parasites in the late logarithmic growth phase and dilute to a concentration of 2 x 10^4 cells/mL in fresh medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of the test compounds and reference drugs in HMI-9 medium.

-

Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL. Include wells with untreated cells as a negative control and wells with a reference drug as a positive control.

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.

-

Measure the fluorescence or absorbance of the wells using a microplate reader (excitation at 530-560 nm, emission at 590 nm for fluorescence; absorbance at 570 nm and 600 nm for colorimetric reading).

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay against L6 Rat Myoblast Cells

This protocol utilizes a resazurin-based assay to assess the cytotoxicity of the compounds against a mammalian cell line.

Materials:

-

L6 rat myoblast cell line

-

RPMI 1640 medium supplemented with 10% FCS and 2 mM L-glutamine

-

96-well microtiter plates

-

Resazurin solution

-

Test compounds

-

Reference cytotoxic drug (e.g., Podophyllotoxin)

-

Trypsin-EDTA solution

Procedure:

-

Culture L6 cells in RPMI 1640 medium at 37°C in a 5% CO2 atmosphere.

-

Trypsinize the cells, resuspend them in fresh medium, and adjust the cell concentration to 4 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

-

Measure the fluorescence or absorbance as described in the antiprotozoal assay.

-

Calculate the IC50 values as described previously.

Mitochondrial Membrane Potential Assay

This protocol describes the use of the fluorescent dye Safranin O to measure changes in the mitochondrial membrane potential (ΔΨm).

Materials:

-

Isolated mitochondria or permeabilized cells

-

Respiration buffer (e.g., 125 mM sucrose, 65 mM KCl, 10 mM HEPES-KOH pH 7.2, 1 mM MgCl2, 2.5 mM potassium phosphate)

-

Safranin O solution (e.g., 5 µM final concentration)

-

Respiratory substrates (e.g., succinate, pyruvate/malate)

-

ADP

-

Uncoupler (e.g., FCCP)

-

Test compounds

-

Fluorometer with stirring capabilities

Procedure:

-

Suspend the isolated mitochondria or permeabilized cells in the respiration buffer in a fluorometer cuvette at a concentration of approximately 0.5 mg protein/mL.

-

Add Safranin O to the cuvette and allow the signal to stabilize.

-

Energize the mitochondria by adding a respiratory substrate. This will cause a decrease in fluorescence as Safranin O is taken up into the mitochondrial matrix.

-

Once a stable energized state is reached, add the test compound at the desired concentration and monitor the change in fluorescence. A depolarization of the mitochondrial membrane will result in the release of Safranin O and an increase in fluorescence. Hyperpolarization will cause a further decrease in fluorescence.

-

As a control, add ADP to induce state 3 respiration and a transient partial depolarization, followed by the addition of an uncoupler like FCCP to induce complete depolarization.

Liposome Leakage Assay (Calcein Leakage)

This assay measures the ability of a compound to disrupt the integrity of artificial lipid vesicles (liposomes) by monitoring the release of a fluorescent dye.

Materials:

-

Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol)

-

Calcein

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Test compounds

-

Triton X-100 (for 100% leakage control)

-

Fluorometer

Procedure:

-

Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of calcein (e.g., 50 mM) by extrusion.

-

Remove the unencapsulated calcein from the liposome suspension using a size-exclusion chromatography column.

-

Dilute the calcein-loaded liposomes in the buffer to the desired lipid concentration in a fluorometer cuvette.

-

Record the baseline fluorescence (F0).

-

Add the test compound to the cuvette and monitor the increase in fluorescence over time as calcein is released from the liposomes and its self-quenching is relieved.

-

After the reaction has reached a plateau or at a specified time point, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all liposomes and obtain the maximum fluorescence (Fmax).

-

Calculate the percentage of calcein leakage as follows: % Leakage = [(F - F0) / (Fmax - F0)] * 100, where F is the fluorescence at a given time after adding the compound.

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the workflows of the key experimental protocols.

Caption: Proposed mechanism of action of this compound on the inner mitochondrial membrane.

*Caption: Workflow for the antiprotozoal activity assay against T. brucei.

Caption: Workflow for the cytotoxicity assay against L6 cells.

Conclusion

The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the molecular features governing their potent biological activities. The N-terminal acyl chain, specific amino acid residues within the peptide core, and the C-terminal amine are all critical determinants of potency and selectivity. Notably, the identification of the hydroxyleucine at position 7 as a key mediator of toxicity opens avenues for the design of safer and more effective therapeutic agents. The primary mechanism of action, involving the disruption of the inner mitochondrial membrane, presents a compelling target for the development of novel antiprotozoal and anticancer drugs. The detailed experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and development of this promising class of natural products.

References

- 1. Peptide-induced dye leakage assay [bio-protocol.org]

- 2. 2.3. Calcein Leakage Assay [bio-protocol.org]

- 3. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Safranine O as a fluorescent probe for mitochondrial membrane potential studied on the single particle level and in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Analogs of Leucinostatin D: A Technical Guide to Their Properties and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural analogs of Leucinostatin D, a potent peptide mycotoxin. Leucinostatins are non-ribosomal peptides produced by various fungi, including Purpureocillium lilacinum and Ophiocordyceps species, and have garnered significant interest due to their diverse biological activities.[1][2][3] This document details their antiproliferative, antiparasitic, and antimicrobial properties, supported by quantitative data, experimental methodologies, and pathway visualizations to facilitate further research and drug development efforts.

Core Properties of Leucinostatin Analogs

Leucinostatins are a family of structurally related nonapeptides characterized by a high content of unusual and hydrophobic amino acid residues.[4] Key structural features often include 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD), cis-4-methyl-l-proline, β-hydroxyleucine, and α-aminoisobutyric acid.[5] The family includes several identified natural analogs of this compound, such as Leucinostatins A, B, B2, A2, F, H, K, and more recently discovered analogs like NPDG C and NPDG D.[5]

Biological Activity: A Quantitative Overview

The biological activities of this compound and its natural analogs are summarized in the tables below, presenting their cytotoxic and antiparasitic potencies.

Table 1: Cytotoxicity of Leucinostatin Analogs against Human Cancer Cell Lines

| Compound | Cell Line | IC50 / EC50 | Reference |

| Leucinostatin A | DU-145 (Prostate) | Growth inhibition in co-culture | [2][5] |

| Leucinostatin A | Pancreatic cell lines | Cytotoxic under nutrient deprivation | [5] |

| Leucinostatin B | MDA-MB-453 (Breast, LAR) | Cytostatic | [5] |

| Leucinostatin B | SUM185PE (Breast, LAR) | Cytostatic | [5] |

| Leucinostatins 1-10 | MDA-MB-453 (Breast, LAR) | Selectively cytostatic | [5] |

| Leucinostatins 1-10 | SUM185PE (Breast, LAR) | Selectively cytostatic | [5] |

| Leucinostatin A | L1210 (Murine Leukemia) | Complete growth inhibition at 0.5 µg/ml | [6][7] |

Table 2: Antiparasitic Activity of Leucinostatin Analogs

| Compound | Parasite | Activity Metric | Value | Selectivity Index (SI) | Reference |

| Leucinostatin A | Trypanosoma cruzi | EC50 | Low nanomolar | >120 | [8][9] |

| Leucinostatin B | Trypanosoma cruzi | EC50 | Low nanomolar | >120 | [8][9] |

| Leucinostatin F | Trypanosoma cruzi | EC50 | Low nanomolar | >120 | [8][9] |

| Leucinostatin NPDG C | Trypanosoma cruzi | EC50 | Low nanomolar | >120 | [8][9] |

| Leucinostatin NPDG D | Trypanosoma cruzi | EC50 | Low nanomolar | >120 | [8][9] |

| Leucinostatin A | Trypanosoma brucei | IC50 | 2.8 nM | - | [4] |

| Leucinostatin B | Trypanosoma brucei | Curative effect in mice | 4 x 0.3 mg/kg ip | - | [4] |

| Leucinostatin A | Plasmodium falciparum | IC50 | 0.4-0.9 nM | - | [4] |

Mechanism of Action

The primary mechanism of action for leucinostatins involves the disruption of cellular membranes, particularly the inner mitochondrial membrane.[4][10] This membrane-destabilizing effect leads to the inhibition of mitochondrial respiration and ATP synthesis.[5] The inhibition of ATP synthase by leucinostatins has been shown to be a key event leading to their cytotoxic and antiproliferative effects.[5]

A significant downstream consequence of ATP synthase inhibition and the resulting energy depletion is the suppression of the mTORC1 signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, and survival. The selective activity of leucinostatins against luminal androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC) cells has been linked to the rapid inhibition of mTORC1 signaling in these sensitive cell lines.[5]

Caption: Mechanism of action of Leucinostatins.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following sections summarize the key experimental methodologies employed in the characterization and evaluation of leucinostatin analogs based on published literature.

Isolation and Purification of Leucinostatin Analogs

A general workflow for the isolation and purification of leucinostatins from fungal cultures is depicted below.

Caption: Generalized workflow for the isolation of leucinostatins.

Methodology Summary:

-

Fungal Cultivation: Fungi such as Ophiocordyceps spp. or Purpureocillium spp. are cultivated in a suitable liquid or solid medium to promote the production of secondary metabolites.[5]

-

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the lipophilic leucinostatins into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to preliminary chromatographic techniques such as Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) using a step gradient of solvents to separate the components based on polarity.

-

Purification: Final purification of individual leucinostatin analogs is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.

Structural Elucidation

The chemical structures of the purified leucinostatin analogs are determined using a combination of spectroscopic and spectrometric techniques.

Methodology Summary:

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and molecular formula of the compounds.[5]

-

Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that aid in sequencing the peptide backbone.[5]

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as 1H, 13C, COSY, HSQC, and HMBC are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.[5]

-

Chiral HPLC and Advanced Marfey's Analysis: Employed to determine the absolute stereochemistry of the amino acid residues within the peptide.[5]

In Vitro Biological Assays

The biological activity of leucinostatin analogs is assessed using a variety of in vitro assays.

Antiproliferative/Cytotoxicity Assay Workflow:

Caption: Workflow for in vitro cytotoxicity testing.

Methodology Summary:

-

Cell Culture: Human cancer cell lines are maintained in appropriate culture media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, they are treated with serial dilutions of the leucinostatin analogs.

-

Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.

-

Data Analysis: The results are used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) is calculated.

Antiparasitic Assay Methodology (against Trypanosoma cruzi):

A high-content imaging assay is often used to assess the activity against the intracellular amastigote form of T. cruzi.[8][9]

Methodology Summary:

-

Host Cell Infection: Host cells (e.g., C2C12 myocytes) are infected with T. cruzi.[9]

-

Treatment: The infected cells are treated with the leucinostatin analogs.

-

Staining: After incubation, the cells are fixed and stained with a nuclear stain (e.g., DAPI) to visualize both host cell and parasite nuclei.[9]

-

Imaging and Analysis: Automated microscopy and image analysis software are used to count the number of intracellular amastigotes per host cell.[9]

-

EC50 Determination: Dose-response curves are generated to determine the half-maximal effective concentration (EC50).[9]

Conclusion

The natural analogs of this compound represent a promising class of bioactive compounds with potent antiproliferative and antiparasitic activities. Their unique mechanism of action, involving the disruption of mitochondrial function and inhibition of the mTORC1 signaling pathway, offers potential avenues for the development of novel therapeutics. This guide provides a foundational understanding of their properties and the experimental approaches used for their investigation, serving as a valuable resource for the scientific community. Further research into the structure-activity relationships and optimization of these natural products may lead to the development of next-generation drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Leucinostatin D and its Analogs: A Technical Guide to the Inhibition of Mitochondrial F₁Fₒ-ATP Synthase

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism by which leucinostatins, a class of potent peptide mycotoxins, inhibit the mitochondrial F₁Fₒ-ATP synthase. While the query specifies Leucinostatin D, the majority of detailed mechanistic research has been conducted on its close and well-characterized analog, Leucinostatin A. Given their structural similarity, the findings are considered highly relevant and largely interchangeable. This guide synthesizes key quantitative data, details the experimental protocols used to elucidate the inhibitory mechanism, and provides visualizations of the core processes.

Core Inhibitory Mechanism

Leucinostatins are nonapeptide antibiotics produced by fungi such as Purpureocillium lilacinum.[1] They exhibit a dual, concentration-dependent mechanism of action on mitochondrial oxidative phosphorylation.

-

At low nanomolar concentrations (< 240 nM) , leucinostatins act as specific, high-affinity inhibitors of the F₁Fₒ-ATP synthase.[1][2] This specific inhibition is the primary focus of this guide.

-

At higher concentrations (> 240-300 nM) , they function as protonophoric uncouplers, dissipating the proton motive force across the inner mitochondrial membrane.[1][2]

The primary target for specific inhibition is the membrane-embedded Fₒ portion of the ATP synthase.[2][3][4] Unlike many other inhibitors that target the catalytic F₁ domain, leucinostatins do not inhibit the ATPase activity of isolated F₁ subunits.[3][4] The inhibitory action is attributed to the binding of the peptide to the Fₒ subunit c, interfering with the proton translocation that drives ATP synthesis.[1][4] Structure-activity relationship (SAR) studies have identified that the hydroxyleucine residue at position 7 of Leucinostatin A is the critical moiety responsible for this specific and potent ATP synthase inhibition.[1][2]

Quantitative Data on Inhibition

The inhibitory potency of leucinostatins has been quantified against ATP synthase from various organisms. The data highlights a specific affinity for mitochondrial enzymes over bacterial ones.

| Compound | Target Enzyme | Organism | Inhibitory Constant (Kᵢ) / IC₅₀ | Reference |

| Leucinostatin A | F₁Fₒ-ATP Synthase | Yeast (mitochondrial) | ~30 nM (Kᵢ) | [1] |

| Leucinostatin A | F₁Fₒ-ATP Synthase | Human, Bovine (mitochondrial) | Nanomolar range | [1] |

| Leucinostatin A | F₁Fₒ-ATP Synthase | E. coli (bacterial) | ~1.1 µM (Kᵢ) | [1] |

Toxicity Data: The high potency of these compounds as ATP synthase inhibitors contributes to their significant toxicity.

| Compound | Organism | LD₅₀ (Intraperitoneal) | LD₅₀ (Oral) | Reference |

| Leucinostatin A | Mice | 1.8 mg/kg | 5.4 mg/kg | [1][5] |

| Leucinostatins | Mice | 1.8 mg/kg | 5.4 - 6.3 mg/kg | [5] |

Binding Site Elucidation

Molecular docking studies and competition assays have pinpointed the binding site of leucinostatins. Evidence strongly suggests that leucinostatins bind to the outer surface of the c-subunit ring within the Fₒ domain, specifically at or near the essential glutamate residue (Glu59 in bovine ATP synthase) required for proton binding and translocation.[1]

This was demonstrated through competition experiments with dicyclohexylcarbodiimide (DCCD), an irreversible inhibitor that covalently modifies this specific glutamate residue. The presence of Leucinostatin A was shown to prevent the covalent modification of subunit c by DCCD, indicating a direct competition for the same binding site.[1]

Experimental Protocols

The characterization of leucinostatin's inhibitory activity relies on specific and sensitive assays. Below are detailed methodologies for key experiments.

Protocol: ATP Synthesis Assay in Reconstituted Proteoliposomes

This is the definitive method to confirm specific inhibition of ATP synthesis, as it isolates the F₁Fₒ-ATP synthase from other mitochondrial processes.

Objective: To measure the rate of ATP synthesis by purified ATP synthase reconstituted into artificial vesicles and assess its inhibition by this compound.

Methodology:

-

Purification of F₁Fₒ-ATP Synthase: Isolate active ATP synthase from a source (e.g., bovine heart mitochondria, yeast) using established protocols involving detergent solubilization and affinity chromatography.[1]

-

Proteoliposome Reconstitution:

-

Co-reconstitute the purified ATP synthase and a primary proton pump (e.g., bacteriorhodopsin or bo3 oxidase from E. coli) into phospholipid vesicles (liposomes).

-

This creates a system where the proton pump can establish a proton motive force (pmf) upon activation (e.g., by light for bacteriorhodopsin or addition of a substrate like ubiquinol for bo3 oxidase).

-

-

Initiation of ATP Synthesis:

-

Add ADP and inorganic phosphate (Pi) to the external medium.

-

Activate the proton pump to generate a pmf across the liposome membrane. This pmf drives the reconstituted ATP synthase to synthesize ATP.

-

-

Measurement of ATP Production:

-

Quantify the rate of ATP synthesis using a luciferase/luciferin-based luminescence assay. The light output is directly proportional to the ATP concentration.

-

Monitor luminescence continuously using a luminometer.

-

-

Inhibition Assay:

-

Perform parallel experiments where this compound (at various nanomolar concentrations) is pre-incubated with the proteoliposomes before the addition of ADP and Pi.

-

Compare the rate of ATP synthesis in the presence and absence of the inhibitor to determine the extent of inhibition and calculate Kᵢ values.[1]

-

Protocol: ATP Hydrolysis (ATPase) Activity Assay

While leucinostatins do not inhibit isolated F₁-ATPase, this assay is crucial for comparative studies with other inhibitors and for assessing the overall function of the F₁Fₒ complex.

Objective: To measure the rate of ATP hydrolysis by ATP synthase and confirm that this activity is sensitive to known Fₒ inhibitors like oligomycin, but not necessarily to leucinostatin in all contexts.

Methodology:

-

Sample Preparation: Use isolated mitochondria, submitochondrial particles, or purified F₁Fₒ-ATP synthase. For mitochondria, several freeze-thaw cycles are used to break the membranes and expose the F₁ catalytic site.[6]

-

Coupled Enzyme System: The assay couples the production of ADP from ATP hydrolysis to the oxidation of NADH.[6][7] The reaction mixture contains:

-

The ATP synthase sample.

-

ATP (substrate).

-

Phosphoenolpyruvate (PEP).

-

Pyruvate Kinase (PK).

-

Lactate Dehydrogenase (LDH).

-

NADH.

-

-

Reaction Principle:

-

ATP Synthase: ATP → ADP + Pi

-

Pyruvate Kinase: ADP + PEP → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH → Lactate + NAD⁺

-

-

Measurement:

-

Inhibition Control: Add a known Fₒ inhibitor like oligomycin to confirm that the measured activity is from the F₁Fₒ-ATP synthase complex. A sharp drop in the rate of NADH oxidation confirms specificity.[6]

Implications for Drug Development

The specific and potent inhibition of mitochondrial ATP synthase makes leucinostatins and their derivatives interesting candidates for therapeutic development, particularly in oncology and parasitology.[8] The selective toxicity towards cells highly reliant on oxidative phosphorylation could be exploited. However, the narrow therapeutic window, evidenced by high mammalian toxicity (low LD₅₀ values), remains a significant challenge.[1][5] Future drug development efforts would need to focus on synthetic modifications that retain the potent inhibitory effect on the target (e.g., parasitic or cancer cell ATP synthase) while drastically reducing toxicity to the host, potentially by altering membrane interaction properties or improving target specificity.

References

- 1. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]

- 3. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]

- 7. abcam.co.jp [abcam.co.jp]

- 8. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to the Interaction of Leucinostatin D with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the potent peptide antibiotic, Leucinostatin D, and cellular membranes. This compound, a member of the peptaibol family, exhibits a broad spectrum of biological activities, including antimicrobial, antitumor, and antiprotozoal effects. The primary mechanism underpinning these activities is its profound and disruptive interaction with the lipid bilayers of cellular and organellar membranes. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a critical resource for ongoing research and therapeutic development.

Core Mechanism: Membrane Permeabilization and Ionophore Activity

This compound's cytotoxicity is fundamentally linked to its ability to compromise the integrity of cellular membranes. It acts as an ionophore, forming channels or pores that facilitate the unregulated transport of cations across the lipid bilayer. This activity has been demonstrated in various model systems, including liposomes and isolated mitochondria. The peptide's amphipathic, helical structure is crucial for this function, allowing it to insert into the hydrophobic core of the membrane.

The efficiency of this compound's membrane-disrupting activity is influenced by the lipid composition of the target membrane. Notably, its action is enhanced in liposomes with lower cholesterol content, suggesting that membrane fluidity and packing are key determinants of its efficacy.[1][2][3]

Quantitative Analysis of this compound Activity

The biological potency of this compound and its derivatives has been quantified across various cell types and protozoa. The following table summarizes key inhibitory concentrations (IC50) and other relevant quantitative data from published studies.

| Compound | Target Organism/Cell Line | Measured Effect | IC50 / Concentration | Reference |

| Leucinostatin A | Trypanosoma brucei rhodesiense | Antiprotozoal Activity | 1.5 nM | [4] |

| Leucinostatin A | L6 Cells (Rat Myoblasts) | Cytotoxicity | - | [4] |

| Synthetic Derivative 2 | Trypanosoma brucei rhodesiense | Antiprotozoal Activity | 1.5 nM | [4] |

| Synthetic Derivative 3 | Trypanosoma brucei rhodesiense | Antiprotozoal Activity | >500-fold decrease vs. 2 | [4] |

| Leucinostatin A | Human Fibroblasts | Inhibition of ATP Synthesis | 50 nM | [5][6] |

| Leucinostatin A | Human Fibroblasts | Uncoupling of Oxidative Phosphorylation | >200 nM | [5][6] |

| Leucinostatin A | Rat Liver Mitochondria | Inhibition of State 3 Respiration | 240 nM | [7] |

| Peptide ZHAWOC_6027 | Toxoplasma gondii | In Vitro Efficacy | 2 nM | [8] |

The Mitochondrion: A Prime Target

A substantial body of evidence points to the mitochondrion as a primary subcellular target of this compound. Its interaction with the inner mitochondrial membrane leads to a cascade of disruptive events, ultimately culminating in cell death.

Disruption of Mitochondrial Membrane Potential (Δψm)

This compound efficiently dissipates the mitochondrial membrane potential (Δψm), a critical component of the proton-motive force required for ATP synthesis.[5] This uncoupling of oxidative phosphorylation is a central aspect of its cytotoxic mechanism. At lower concentrations (e.g., 240 nM), Leucinostatin A has been shown to inhibit state 3 respiration, while at higher concentrations, it induces uncoupling through its protonophoric action.[7]

Inhibition of ATP Synthase

Beyond its uncoupling activity, Leucinostatin A can also directly inhibit the mitochondrial F1Fo-ATP synthase. This dual mechanism of impairing both the proton gradient and the enzymatic machinery for ATP synthesis ensures a profound and rapid depletion of cellular energy stores.[5][7]

Signaling Pathways and Apoptosis Induction

The severe mitochondrial dysfunction induced by this compound is a potent trigger for the intrinsic pathway of apoptosis. The collapse of the mitochondrial membrane potential is a key initiating event in this signaling cascade.

References

- 1. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]

Leucinostatin D: A Technical Guide to its Potential as an Antiparasitic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract